Geranylgeranylisopropanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Biochemistry and Physiology

Cellular Signaling

GGPP acts as a signaling molecule within cells, influencing various cellular processes like proliferation, differentiation, and apoptosis (programmed cell death) []. Studies suggest GGPP's role in regulating protein activity through a process known as prenylation, which involves attaching the GGPP molecule to specific proteins [].

Membrane Interactions

Due to its amphipathic nature (having both hydrophobic and hydrophilic regions), GGPP interacts with cell membranes, potentially affecting their stability and function []. Research is ongoing to elucidate the precise mechanisms of GGPP's interaction with membranes and its physiological implications.

Neuroscience

Neurodegenerative Diseases

Some studies have investigated the potential involvement of GGPP in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The hypothesis is that GGPP levels might be altered in these conditions, affecting neuronal function and contributing to disease progression [, ]. However, more research is needed to establish a definitive link between GGPP and neurodegeneration.

Cannabinoid Research

GGPP is a precursor for the biosynthesis of cannabinoids, which are naturally occurring compounds found in cannabis plants. Understanding GGPP's role in cannabinoid production can aid research into the therapeutic potential of cannabinoids for various medical conditions [].

Geranylgeranylisopropanol is an organic compound with the chemical formula . It belongs to a class of compounds known as terpenoids, which are characterized by their diverse structures and biological activities. This compound is structurally related to geranylgeranyl diphosphate, a key intermediate in the biosynthesis of various terpenes and steroids. Geranylgeranylisopropanol has garnered attention for its potential applications in cosmetic formulations and its biological properties, particularly in promoting skin health and cellular protection.

Currently, there's limited data on the safety profile of GGP. As a synthetic compound, potential skin irritation or allergic reactions cannot be ruled out. More research is needed to determine its safety for topical application in cosmetic products [].

Limitations and Future Research

While the potential of GGP for anti-aging applications is intriguing, significant research gaps remain. More studies are needed to:

- Fully elucidate the mechanism of action of GGP.

- Conduct rigorous clinical trials to assess its efficacy and safety in humans.

- Determine the optimal dosage and delivery methods for GGP-containing products.

- Esterification: Reacting with acids to form esters, which can enhance its solubility and stability in formulations.

- Oxidation: It can be oxidized to form ketones or aldehydes, altering its biological activity.

- Dehydration: Under certain conditions, it may lose water to form alkenes.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and cosmetics.

The synthesis of geranylgeranylisopropanol typically involves the following methods:

- Biosynthetic Pathways: It is synthesized naturally via the mevalonate pathway, where geranylgeranyl diphosphate is converted into geranylgeranylisopropanol through enzymatic action by geranylgeranyl diphosphate synthase.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler terpenoid precursors. This includes:

- Alkylation: Using isopropanol as a reagent to introduce the isopropyl group into the geranylgeranyl structure.

- Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the desired compound.

Studies on geranylgeranylisopropanol have indicated that it interacts with various biomolecules, including proteins and enzymes involved in cellular processes. For instance:

- Enzyme Inhibition: It may inhibit certain enzymes that contribute to inflammation and cellular aging.

- Cell Signaling Modulation: The compound can influence signaling pathways associated with cell growth and apoptosis, suggesting potential roles in cancer research and treatment strategies.

These interactions underscore its importance as a bioactive compound in both cosmetic and therapeutic contexts .

Geranylgeranylisopropanol shares structural similarities with several other compounds within the terpenoid family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Geranylacetone | Terpenoid | Used as a flavoring agent | Less focus on skincare benefits |

| Farnesol | Terpenoid | Antimicrobial properties | More commonly used in fragrances |

| Geranylgeranyl diphosphate | Precursor Terpene | Essential for biosynthesis of other terpenes | Direct precursor; not typically used topically |

| Linalool | Monoterpene | Floral fragrance; used in aromatherapy | Primarily aromatic; less emphasis on cellular protection |

Geranylgeranylisopropanol's unique combination of hydrophobicity, antioxidant capacity, and biological activity distinguishes it from these similar compounds, making it particularly valuable in cosmetic formulations aimed at enhancing skin health .

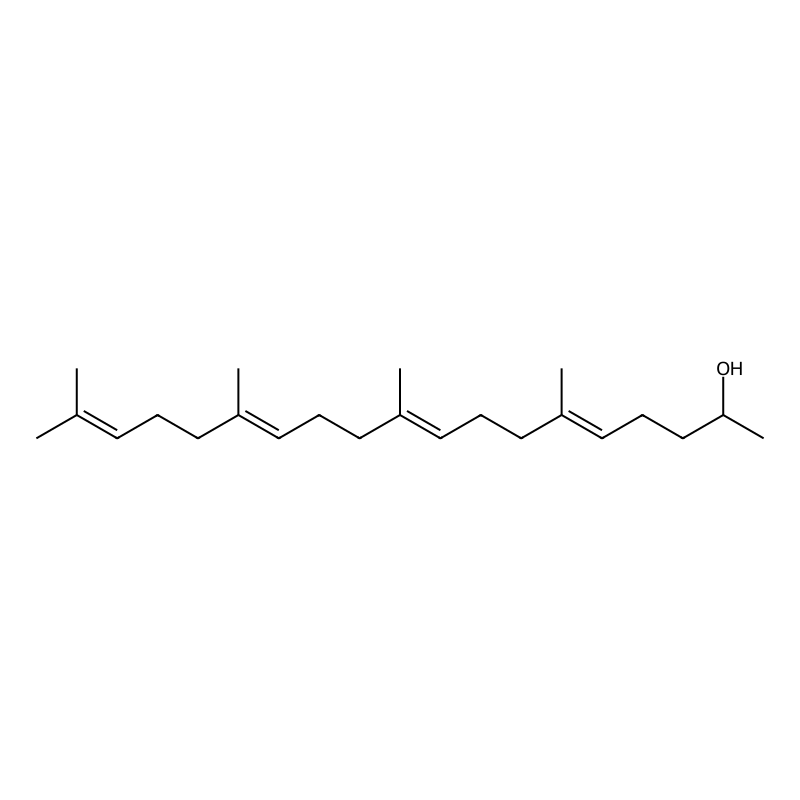

Molecular Architecture and Stereochemical Configuration

Geranylgeranylisopropanol exhibits a complex molecular architecture characterized by an extended polyunsaturated carbon chain with specific stereochemical arrangements. The compound possesses the molecular formula C₂₃H₄₀O, corresponding to a molecular weight of 332.56 grams per mole. The systematic chemical name, (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-ol, reveals the presence of multiple double bonds with defined geometric configurations.

The stereochemical configuration of geranylgeranylisopropanol is particularly significant, featuring three E-configured double bonds located at positions 5, 9, and 13 within the carbon chain. This specific arrangement creates a characteristic trans-trans-trans configuration that influences both the physical properties and biological activity of the molecule. The compound contains four methyl substituents positioned at carbons 6, 10, 14, and 18, contributing to its branched structure and distinctive molecular geometry.

The structural backbone derives from the geranylgeranyl framework, which consists of four isoprene units linked in a head-to-tail fashion. The terminal hydroxyl group attached to the secondary carbon at position 2 distinguishes this compound from its parent geranylgeraniol structure, conferring unique chemical reactivity and solubility characteristics. The International Union of Pure and Applied Chemistry designation confirms the specific stereochemical arrangement as (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-ol.

Table 1: Structural Characteristics of Geranylgeranylisopropanol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₄₀O | |

| Molecular Weight | 332.56 g/mol | |

| CAS Registry Number | 109826-68-8 | |

| Double Bond Configuration | (5E,9E,13E) | |

| Functional Group | Secondary alcohol | |

| Number of Isoprene Units | 4 |

Synthetic Pathways and Industrial Production Methodologies

The synthesis of geranylgeranylisopropanol involves sophisticated chemical transformations that require careful control of reaction conditions to achieve optimal yields and stereochemical purity. The primary synthetic approach utilizes the hydrogenation of geranylgeraniol as a starting material, employing palladium on carbon as the preferred catalyst system. This heterogeneous catalytic process facilitates the selective reduction of specific functional groups while preserving the critical double bond configurations.

Industrial production methodologies typically employ large-scale hydrogenation reactors equipped with continuous flow systems to ensure consistent product quality and maximize throughput. The reaction conditions require precise temperature control, generally maintained at room temperature to atmospheric pressure ranges, to prevent unwanted side reactions and ensure high conversion rates. The catalytic system utilizes palladium supported on activated carbon, with typical loadings ranging from 5 to 10 percent by weight of the metal catalyst.

The synthetic pathway begins with geranylgeraniol, which undergoes controlled partial hydrogenation to introduce the isopropanol moiety while maintaining the essential E-configured double bonds. Advanced reactor designs incorporate specialized stirring mechanisms to enhance mass transfer and optimize hydrogen gas distribution throughout the reaction mixture. The process requires careful monitoring of reaction progress through analytical techniques such as high-performance liquid chromatography and mass spectrometry to ensure complete conversion and product purity.

Purification of the crude product involves multiple separation techniques, including distillation and crystallization processes, to achieve the required pharmaceutical or cosmetic grade specifications. Industrial facilities implement quality control measures throughout the production cycle, monitoring critical parameters such as stereochemical purity, residual catalyst content, and trace impurity levels. The final product typically achieves purity levels exceeding 95 percent as determined by high-performance liquid chromatography analysis.

Table 2: Industrial Production Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Catalyst System | Palladium on Carbon (5-10%) | |

| Reaction Temperature | Room Temperature | |

| Reaction Pressure | Atmospheric | |

| Product Purity | >95% by HPLC | |

| Molecular Weight Confirmation | LCMS |

Physicochemical Characterization (Solubility, Stability, Reactivity)

The physicochemical properties of geranylgeranylisopropanol reflect its amphiphilic nature, combining hydrophobic terpenoid characteristics with hydrophilic alcohol functionality. Solubility studies demonstrate that the compound exhibits limited aqueous solubility but demonstrates excellent solubility in organic solvents, particularly methanol and dimethyl sulfoxide. This solubility profile influences both its formulation requirements and biological activity patterns in various applications.

Thermal stability analysis reveals that geranylgeranylisopropanol possesses a predicted boiling point of 437.7 ± 14.0 degrees Celsius, indicating substantial thermal stability under normal processing conditions. The compound exhibits a predicted density of 0.875 ± 0.06 grams per cubic centimeter at standard temperature and pressure conditions. These physical properties facilitate handling and processing in industrial applications while maintaining structural integrity during typical manufacturing operations.

Chemical reactivity studies indicate that the secondary alcohol functional group exhibits characteristic reactivity patterns, including susceptibility to oxidation reactions under specific conditions. The predicted acid dissociation constant value of 15.14 ± 0.20 suggests weak acidic properties typical of secondary alcohols. The multiple double bonds present in the molecular structure provide sites for potential chemical modification through addition reactions, hydrogenation, or oxidative transformations.

Stability assessments under various environmental conditions demonstrate that geranylgeranylisopropanol maintains structural integrity when stored under appropriate conditions, including protection from extreme temperatures and oxidative environments. The compound shows sensitivity to strong oxidizing agents and may undergo degradation when exposed to prolonged high-temperature conditions or intense ultraviolet radiation exposure. Proper storage protocols typically specify dry, ventilated environments maintained at room temperature with protection from light and heat sources.

Table 3: Physicochemical Properties of Geranylgeranylisopropanol

Role in Isoprenoid Biosynthetic Pathway

Geranylgeranylisopropanol represents a significant metabolite within the complex network of isoprenoid biosynthesis, functioning as a derivative of the fundamental twenty-carbon isoprenoid geranylgeranyl diphosphate [2] [13]. The compound belongs to the class of terpenoids, characterized by their diverse structures and biological activities, and is structurally related to geranylgeranyl diphosphate, a key intermediate in the biosynthesis of various terpenes and steroids [2]. Within the broader context of isoprenoid metabolism, geranylgeranylisopropanol occupies a unique position as both a product of the mevalonate pathway and a bioactive compound with distinct cellular functions [13].

The isoprenoid biosynthetic pathway, also known as the mevalonate pathway, serves as the fundamental route for producing all isoprenoid compounds in biological systems [13] [17]. This pathway begins with the simple five-carbon precursors isopentenyl diphosphate and dimethylallyl diphosphate, which undergo sequential condensation reactions to form longer-chain isoprenoid intermediates [17]. Geranylgeranylisopropanol emerges from this pathway through a series of enzymatic transformations that convert geranylgeranyl diphosphate into the final alcohol derivative [9].

The pathway demonstrates remarkable conservation across diverse biological systems, from bacteria to humans, indicating the fundamental importance of isoprenoid metabolism in cellular function [12]. In eukaryotic cells, the mevalonate pathway produces isopentenyl diphosphate through a series of enzymatic steps, while in certain bacteria and plants, an alternative non-mevalonate pathway exists [17]. Regardless of the initial biosynthetic route, the production of geranylgeranylisopropanol requires the sequential formation of geranyl diphosphate, farnesyl diphosphate, and ultimately geranylgeranyl diphosphate as key intermediates [17].

| Step | Substrate | Enzyme | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Isopentenyl diphosphate + Dimethylallyl diphosphate | Geranyl diphosphate synthase | Geranyl diphosphate | Condensation |

| 2 | Geranyl diphosphate + Isopentenyl diphosphate | Farnesyl diphosphate synthase | Farnesyl diphosphate | Condensation |

| 3 | Farnesyl diphosphate + Isopentenyl diphosphate | Geranylgeranyl diphosphate synthase | Geranylgeranyl diphosphate | Condensation |

| 4 | Geranylgeranyl diphosphate | Phosphatase/Pyrophosphatase | Geranylgeranyl monophosphate | Dephosphorylation |

| 5 | Geranylgeranyl monophosphate | Phosphatase | Geranylgeranylisopropanol | Dephosphorylation |

The role of geranylgeranylisopropanol within this pathway extends beyond simple metabolic conversion, as the compound serves as a signaling molecule that influences various cellular processes including proliferation, differentiation, and apoptosis . The amphipathic nature of geranylgeranylisopropanol, possessing both hydrophobic and hydrophilic regions, enables it to interact with cell membranes and potentially affect their stability and function . This dual character positions the compound as an important mediator between metabolic processes and cellular signaling pathways .

Enzymatic Synthesis via Geranylgeranyl Diphosphate Synthase (GGPPS)

Geranylgeranyl diphosphate synthase represents the critical enzyme responsible for the formation of geranylgeranyl diphosphate, the immediate precursor to geranylgeranylisopropanol [13] [18]. This enzyme, a member of the prenyl synthase family, catalyzes the condensation of farnesyl diphosphate and isopentenyl diphosphate to produce the twenty-carbon geranylgeranyl diphosphate through an ionization-condensation-elimination mechanism [18]. The enzyme demonstrates remarkable specificity for its substrates and operates under precise regulatory control to ensure appropriate cellular levels of geranylgeranyl diphosphate [18].

The structural organization of geranylgeranyl diphosphate synthase reveals a complex multimeric enzyme that has been characterized as both an octamer and a hexamer in different studies [18]. Recent biochemical analyses support the octamer model, consisting of a tetramer of dimers, which provides the enzyme with multiple binding sites for substrate recognition and product formation [18]. The enzyme contains distinct binding pockets for farnesyl diphosphate and isopentenyl diphosphate, as well as an additional site where geranylgeranyl diphosphate can bind and potentially inhibit enzymatic activity through feedback mechanisms [18].

The catalytic mechanism employed by geranylgeranyl diphosphate synthase involves the formation of a carbocation intermediate through the ionization of the allylic diphosphate bond in farnesyl diphosphate [18]. This electrophilic intermediate subsequently undergoes nucleophilic attack by the double bond of isopentenyl diphosphate, followed by elimination of a proton to form the extended geranylgeranyl diphosphate product [18]. The reaction requires the presence of divalent metal ions, typically magnesium, which facilitate the departure of the diphosphate leaving group and stabilize the enzyme-substrate complex [18].

In plant systems, the regulation of geranylgeranyl diphosphate synthase activity involves sophisticated protein-protein interactions that direct the enzyme to specific subcellular compartments [22]. The discovery of geranylgeranyl diphosphate synthase recruiting protein has revealed an additional layer of enzymatic control, wherein this regulatory protein forms heterodimeric complexes with geranylgeranyl diphosphate synthase to enhance catalytic efficiency and direct product allocation toward specific metabolic pathways [22]. This interaction represents a mechanism for channeling geranylgeranyl diphosphate toward chlorophyll biosynthesis in thylakoid membranes, demonstrating the sophisticated regulatory networks governing isoprenoid metabolism [22].

| Enzyme | Subcellular Location | Function | Mechanism |

|---|---|---|---|

| Geranylgeranyl diphosphate synthase | Plastids (chloroplasts) | Synthesis of geranylgeranyl diphosphate from farnesyl diphosphate and isopentenyl diphosphate | Ionization-condensation-elimination |

| Geranylgeranyl diphosphate synthase with geranylgeranyl diphosphate synthase recruiting protein | Thylakoid membranes | Enhanced geranylgeranyl diphosphate production directed to chlorophyll synthesis | Protein-protein interaction enhancing catalytic efficiency |

| Geranylgeranyl reductase | Various cellular compartments | Reduction of geranylgeranyl groups | Stereospecific reduction of double bonds |

| Phosphatase/Pyrophosphatase | Cellular membranes | Conversion of geranylgeranyl diphosphate to geranylgeranyl monophosphate | Hydrolysis of phosphate group |

The conversion of geranylgeranyl diphosphate to geranylgeranylisopropanol requires additional enzymatic steps involving phosphatase activities [9]. Specific geranylgeranyl diphosphate pyrophosphatases have been identified that demonstrate substrate specificity for geranylgeranyl diphosphate over other prenyl diphosphates, suggesting dedicated enzymatic machinery for this conversion [9]. Alternatively, type one polyisoprenoid diphosphate phosphatase has been implicated in the sequential removal of phosphate groups from geranylgeranyl diphosphate, ultimately yielding the alcohol form geranylgeranylisopropanol [9].

The enzymatic synthesis pathway demonstrates remarkable evolutionary conservation, with geranylgeranyl diphosphate synthase homologs present across diverse biological kingdoms [7] [31]. In archaea, specialized variants of this enzyme family, such as digeranylgeranylglycerophospholipid reductase, catalyze the hydrogenation of geranylgeranyl chains in membrane lipid biosynthesis [7]. These enzymes belong to the geranylgeranyl reductase family and are widely distributed in bacteria and plants, where they participate in the biosynthesis of photosynthetic pigments and other essential metabolites [7].

Occurrence in Botanical Sources and Biological Systems

Geranylgeranylisopropanol and its precursor compounds demonstrate widespread occurrence across botanical sources and biological systems, reflecting the fundamental importance of isoprenoid metabolism in living organisms [31] [19]. In plant systems, the presence of geranylgeranyl diphosphate synthases in multiple subcellular compartments enables the localized production of geranylgeranyl diphosphate and its derivatives for specific metabolic functions [31]. The distribution of these compounds varies significantly among different plant species and tissues, with specialized organs often showing enhanced production of particular isoprenoid metabolites [31].

Botanical sources containing geranylgeranyl compounds include members of the Vitaceae family, particularly Vitis vinifera, where geranylgeranyl derivatives contribute to the complex array of terpenoid compounds responsible for grape aroma and flavor characteristics [19]. The occurrence of these compounds in grape tissues demonstrates their role in plant secondary metabolism and environmental adaptation [19]. Limnanthes alba, commonly known as meadowfoam, represents another significant botanical source, where geranylgeranyl precursors contribute to the unique fatty acid profile that makes this plant valuable for industrial applications [19].

The Glycyrrhiza glabra plant, widely known as licorice, contains various geranylgeranyl compounds that participate in the biosynthesis of the characteristic flavonoids and terpenoids found in this medicinal species [19]. These compounds serve essential functions in plant defense mechanisms and contribute to the therapeutic properties associated with licorice extracts [19]. The presence of geranylgeranyl compounds in diverse plant families indicates their fundamental role in plant metabolism and adaptation to environmental conditions [19].

| Source Type | Name | Compound Found | Biological Role |

|---|---|---|---|

| Plant | Vitis vinifera (Grape) | Geranylgeranyl derivatives | Component in isoprenoid pathway |

| Plant | Limnanthes alba (Meadowfoam) | Geranylgeranyl precursors | Precursor for docosahexaenoic acid |

| Plant | Glycyrrhiza glabra (Licorice) | Geranylgeranyl compounds | Component in terpenoid biosynthesis |

| Plant | Various plant species | Geranylgeranyl diphosphate | Precursor for chlorophylls, carotenoids, and gibberellins |

| Biological System | Mammalian cells | Geranylgeranyl diphosphate | Protein prenylation, cell signaling |

| Biological System | Human skin cells | Geranylgeranylisopropanol (applied topically) | Telomere stabilization (in cosmetic applications) |

In biological systems, geranylgeranylisopropanol and related compounds play crucial roles in cellular physiology and metabolic regulation [13]. Mammalian cells utilize geranylgeranyl diphosphate as a substrate for protein prenylation, a post-translational modification essential for the proper localization and function of numerous proteins, including members of the Ras superfamily of small guanosine triphosphatases [13]. This modification process enables proteins to associate with cellular membranes and participate in critical signaling pathways that regulate cell proliferation, differentiation, and survival [13].

The occurrence of geranylgeranylisopropanol in human biological systems primarily results from metabolic conversion of geranylgeranyl diphosphate through enzymatic dephosphorylation reactions [9]. The compound has been detected in human blood, indicating its presence as an endogenous metabolite with potential physiological functions [9]. Research has demonstrated that geranylgeranylisopropanol can be absorbed in the intestine when ingested as a dietary component, suggesting a role in human nutrition and metabolism [9].

In plant cells, the subcellular distribution of geranylgeranyl compounds reflects their diverse metabolic functions [31]. Chloroplasts contain multiple geranylgeranyl diphosphate synthase isozymes that provide substrates for carotenoid and chlorophyll biosynthesis [31]. The endoplasmic reticulum houses additional isozymes involved in sterol and other secondary metabolite production [31]. Mitochondrial localization of certain geranylgeranyl diphosphate synthases suggests roles in respiratory chain component biosynthesis [31].

The tissue-specific expression patterns of geranylgeranyl diphosphate synthases in plants reveal specialized metabolic requirements in different organs [31]. Root tissues express specific isozymes that likely support gibberellin biosynthesis for growth regulation [31]. Flower tissues show distinct expression patterns that may relate to the production of volatile terpenoids important for pollinator attraction [31]. These distribution patterns demonstrate the sophisticated regulation of isoprenoid metabolism in response to developmental and environmental cues [31].